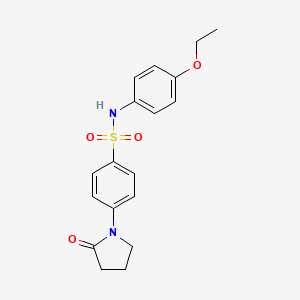
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.4 g/mol. BDPA has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of reactive oxygen species and the modulation of intracellular signaling pathways. It has also been shown to bind to amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide has been shown to have antioxidant properties and to protect cells against oxidative stress. It has also been shown to have anti-inflammatory effects and to modulate immune responses. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide has several advantages for laboratory experiments, including its stability, solubility, and fluorescent properties. However, its high cost and limited availability may limit its use in some experiments. In addition, its potential toxicity and side effects must be carefully evaluated before use in animal or human studies.
Direcciones Futuras
There are several future directions for research on N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide's potential use as a therapeutic agent for neurodegenerative disorders and cancer. Further studies are also needed to elucidate its mechanism of action and to evaluate its safety and efficacy in animal and human studies.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide can be synthesized through several methods, including the condensation of 3,3-diphenylpropanoic acid with 1,3-benzodioxole-5-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3,3-diphenylpropanoic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The purity and yield of N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-3,3-diphenylpropanamide has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it has been used as a chiral selector in chromatographic separation of enantiomers. In biology, it has been used as a fluorescent probe for the detection of nitric oxide and other reactive oxygen species. In medicine, it has been studied for its potential use as an antitumor agent and as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-22(23-18-11-12-20-21(13-18)26-15-25-20)14-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13,19H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFPBVMMGXWEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3,3-diphenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)




![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)